molecular formula C18H15ClSn B032067 Triphenyl-d15-tin chloride CAS No. 358731-94-9

Triphenyl-d15-tin chloride

Cat. No. B032067
M. Wt: 400.6 g/mol
InChI Key: NJVOZLGKTAPUTQ-NLOSMHEESA-M
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Description

Synthesis Analysis

The synthesis of triphenyltin(IV) derivatives often involves the reaction of triphenyltin(IV) chloride with various acids or ligands. For example, the reaction of triphenyltin(IV) chloride with monothiobenzoic acid forms a derivative with a tetrahedral geometry around the tin atom (Teoh et al., 1995). Another synthesis method involves the reaction of stannic chloride, acetic acid, and triphenylphosphine oxide (Masaki et al., 1978).

Molecular Structure Analysis

The molecular structure of triphenyltin(IV) derivatives varies depending on the ligands involved. For instance, the triphenyl(monothiobenzoato) tin (IV) crystallizes in the orthorhombic system, showing a coordination through its sulfur atom and conferring tetrahedral geometry around the tin atom (Teoh et al., 1995).

Chemical Reactions and Properties

Triphenyltin(IV) chloride derivatives engage in various chemical reactions, often forming complexes with different ligands. The nature of these reactions and the resulting properties are determined by the ligands and the conditions under which the reaction occurs. For example, the addition of oxovanadium(IV) tetradentate Schiff-base complexes to triphenyltin chloride results in heterodinuclear entities with specific coordination geometry (Choudhary et al., 1999).

Scientific Research Applications

  • Complex Formation and Tin Chemistry : Triphenyltin chloride forms 1:1 addition complexes with certain compounds, contributing to the understanding of tin chemistry. For example, it forms centrosymmetric hydrogen-bonded dimers with 3,3′-methoxy substituted salicylaldimines of Ni II and Cu II (Clarke et al., 1994).

  • Crystal Structure Analysis : Research on the crystal structure of chlorotriphenyltin-diphenylcyclopropenone reveals a distorted trans-trigonal bipyramidal geometry, offering insights into molecular geometries and interactions (Ng & Kumar Das, 1993).

  • Catalysis in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which can be synthesized using triphenyltin chloride, act as catalysts for producing various organic compounds, including a new class of phosphonium-based compounds (Ng & Zuckerman, 1982).

  • Degradation Studies : The degradation of triphenyltin chloride on sugar beet leaves and in rats has been investigated, revealing that over 90% of tin is excreted within a week (Freitag & Bock, 1974).

  • Environmental and Biological Impact Studies : Various studies have explored the impact of triphenyltin chloride in environmental and biological contexts. For instance, research has looked into its placental transfer and maternal distribution in rats, and its ability to separate organotin compounds in biological samples using chromatographic methods (Hayashi et al., 1994; Kumar et al., 1993).

  • Advanced Material Studies : Triphenyltin chloride has been used in studies related to advanced materials, such as the investigation of its adsorption on grafoil, which provides insights into surface chemistry and material interactions (Bukshpan & Kemerink, 1980).

  • Pollutant Degradation : The Bio-Electron-Fenton process in microbial fuel cells has been used for the degradation of triphenyltin chloride, demonstrating a novel, energy-saving, and environmentally friendly approach to pollutant degradation (Yong et al., 2017).

Safety And Hazards

Triphenyl-d15-tin chloride is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOZLGKTAPUTQ-NLOSMHEESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487214
Record name Triphenyl-d15-tin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl-d15-tin chloride

CAS RN

358731-94-9
Record name Stannane, chlorotri(phenyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl-d15-tin chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358731-94-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Ye - Materials Science Forum, 2020 - Trans Tech Publ
The determination of the migration of 11 organotin compounds in food contact materials by GC-MS was established. The gastric acid was simulated with 0.07 mol/L hydrochloric acid …
Number of citations: 1 www.scientific.net
X Zhang, R Yu, Y Xie, RQ Yu, Y Wu - Environmental Science & …, 2022 - ACS Publications
… 1 g of NaCl, 5 mL of n-hexane, 40 mL of HAc-NaAc buffer (1 mol/L, pH 4.5), and 100 μL of internal standards (TBT chloride-d27, tetrabutyl-d36-tin, and triphenyl-d15-tin chloride). The …
Number of citations: 7 pubs.acs.org

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